Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
Description
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a thiazolidinedione (TZD) derivative characterized by a central 1,3-thiazolidin-2,4-dione ring substituted with a 4-fluorophenyl group at position 3 and a methyl benzoate moiety at position 5 via an amino linker. Its molecular formula is C₁₁H₁₀N₂O₄S, with an average mass of 266.271 Da and a monoisotopic mass of 266.036128 Da .
Properties
IUPAC Name |
methyl 4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-24-16(22)10-2-6-12(7-3-10)19-14-15(21)20(17(23)25-14)13-8-4-11(18)5-9-13/h2-9,14,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHMCQLYROSDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A prominent route involves cyclocondensation of 1-aroyl-3-arylthioureas with dimethyl acetylenedicarboxylate (DMAD). This method, adapted from the synthesis of analogous thiazolidinones, proceeds via a two-step mechanism:
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Formation of a thiourea intermediate : 4-Fluorophenyl isocyanate reacts with methyl 4-aminobenzoate to yield 1-(4-fluorobenzoyl)-3-(methyl benzoate)thiourea.
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Cyclization with DMAD : The thiourea undergoes cyclocondensation with DMAD in methanol at room temperature, forming the thiazolidinone ring via nucleophilic attack and subsequent ring closure .
Reaction Conditions :
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Solvent: Methanol or acetic acid
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Temperature: 25°C (methanol) or reflux (acetic acid)
Key Data :
| Starting Material | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)thiourea | Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate | 82 | 24 |
Schiff Base-Mediated Thiazolidinone Formation
This method, derived from classical thiazolidinone syntheses, involves:
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Schiff base formation : Condensation of 4-fluoroaniline with methyl 4-formylbenzoate to generate an imine.
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Cyclization with mercaptoacetic acid : The imine reacts with mercaptoacetic acid in dry benzene under reflux, forming the thiazolidinone ring via thiol-mediated cyclization .
Mechanistic Insight :
The thiol group of mercaptoacetic acid attacks the imine carbon, followed by intramolecular cyclization and elimination of water. The methyl ester remains intact due to the mild acidic conditions .
Optimization Challenges :
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Byproduct formation : Competing hydrolysis of the ester group occurs above 80°C, necessitating strict temperature control.
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Yield : 45–55% due to side reactions, but purity exceeds 95% after recrystallization .
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclization step. A patent by discloses:
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Base-catalyzed cyclization : 1-(4-Fluorophenyl)-3-(methyl benzoate)thiourea is treated with α-bromoacetone in aqueous NaOH under microwave irradiation (150 W, 100°C).
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Rapid ring closure : Completion within 15 minutes, compared to 24 hours under conventional heating .
Advantages :
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Efficiency : 90% yield with reduced side products.
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Scalability : Suitable for gram-scale synthesis.
Data Comparison :
| Method | Yield (%) | Time (min) | Purity (%) |
|---|---|---|---|
| Conventional heating | 55 | 1440 | 95 |
| Microwave | 90 | 15 | 98 |
Esterification of Carboxylic Acid Precursors
A two-step approach involves:
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Synthesis of 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid : Achieved via cyclocondensation of 4-fluorophenyl isocyanate with 4-aminobenzoic acid, followed by thiazolidinone formation .
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Esterification : The carboxylic acid is treated with methanol and H₂SO₄ under reflux to yield the methyl ester .
Critical Parameters :
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Acid catalyst concentration : 5% H₂SO₄ maximizes esterification efficiency.
Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry techniques, this method employs:
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Resin-bound synthesis : Wang resin-functionalized 4-aminobenzoate is reacted with 3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-amine using HBTU as a coupling agent.
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Cleavage and purification : TFA-mediated cleavage yields the target compound with >90% purity .
Benefits :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate as an antimicrobial agent. The compound has demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Aspergillus flavus and Chrysosporium keratinophilum
The compound's ability to combat drug-resistant microorganisms is particularly noteworthy, addressing a critical public health concern regarding antibiotic resistance .
Anticancer Properties
This compound has also been investigated for its anticancer potential. A study identified it as part of a novel drug library screened for activity against multicellular spheroids, which are more representative of in vivo tumor behavior than traditional cell cultures . The compound's structure allows it to interact with cellular pathways involved in cancer progression.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The thiazolidinone ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl and Thiosemicarbazone Substitutions
Several TZD-based chlorophenyl thiosemicarbazone hybrids (e.g., compounds 37–40 in ) share structural similarities with the target compound. These derivatives feature:
- A chlorophenyl group (2-Cl, 3-Cl, 4-Cl, or 2,4-diCl) instead of 4-fluorophenyl.
- A thiosemicarbazone linker instead of a direct amino linkage.
- A (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate ester group.
Key Comparisons:
The chlorophenyl variants exhibit broader antibacterial activity against planktonic and biofilm-forming cells, likely due to enhanced lipophilicity from chlorine atoms . In contrast, the 4-fluorophenyl group in the target compound may offer distinct electronic effects (e.g., stronger electronegativity) that influence receptor binding.
Analogues with Modified Ester Groups and Extended Chains
describes a structurally complex TZD derivative (Compound 5 ) with:
- A triisopropylsilyl -protected carboxylic acid.
- A 2-(2-hydroxyethoxy)ethoxy side chain.
- A 4-fluorobenzyl group.
Key Comparisons:
| Property | Target Compound | Compound 5 |
|---|---|---|
| Molecular Weight (Da) | 266.27 | 724.28 |
| Functional Groups | Methyl ester | Triisopropylsilyl ester |
| Bioactivity | Not reported | Not reported |
The extended chain in Compound 5 significantly increases molecular weight and hydrophobicity, which may affect solubility and membrane permeability. The target compound’s simpler methyl ester group likely enhances metabolic stability compared to bulkier silyl esters.
Analogues with Trifluoromethyl and Benzonitrile Moieties
A TZD derivative in (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) shares the TZD core but differs in substituents:
- A trifluoromethyl group and benzonitrile moiety.
- A methoxy group on the phenyl ring.
Key Comparisons:
| Property | Target Compound | Compound in |
|---|---|---|
| Substituent | 4-Fluorophenyl | Trifluoromethyl/benzonitrile |
| Bioactivity | Not reported | ERRα ligand (docking study) |
The trifluoromethyl group enhances metabolic resistance and binding affinity to nuclear receptors like ERRα . The target compound’s 4-fluorophenyl group may prioritize interactions with PPARγ, a common target for TZDs .
Analogues with Hydrazinylidene and Imidazolidinone Linkers
Compounds 16–19 and 23–24 in incorporate:
- Hydrazinylidene or imidazolidinone linkers.
- Varied substituents (e.g., 3-chlorobenzoyl, 2,4-dichlorobenzoyl).
Key Comparisons:
| Property | Target Compound | Compound 16 | Compound 23 |
|---|---|---|---|
| Melting Point (°C) | Not reported | 220–222 | 194–196 |
| Yield (%) | Not reported | 92 | 80 |
| Substituent | 4-Fluorophenyl | 3-Chlorobenzoyl | 4-Methylphenyl |
The hydrazinylidene linker in these compounds may enhance π-π stacking interactions in biological targets, whereas the target compound’s amino linker offers simpler synthetic accessibility.
Discussion of Substituent Effects
- Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius may improve binding specificity compared to chlorine’s steric bulk and lipophilicity .
- Ester Groups: Methyl esters (target compound) balance metabolic stability and solubility, whereas silyl esters () or benzyl groups () may alter pharmacokinetics.
- Bioactivity Gaps: While chlorophenyl and trifluoromethyl analogues show antibacterial or receptor-binding activity , the target compound’s biological data remain unexplored in the provided evidence.
Biological Activity
Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14FN3O4S
- Molecular Weight : 360.36 g/mol
The compound features a thiazolidinone ring, which is known for its bioactive properties. The presence of the fluorophenyl group enhances its interaction with biological targets.
Antitumor Activity
Several studies have indicated that derivatives of thiazolidinones exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines. A study demonstrated that thiazolidinone derivatives inhibited cell proliferation in breast and pancreatic cancer models through the activation of apoptotic pathways and inhibition of cell cycle progression .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thiazolidinone derivatives. This compound exhibited notable activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
In animal models, compounds similar to this compound demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways by increasing the expression of pro-apoptotic factors.
- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell survival.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Significant reduction in tumor size in treated groups compared to controls; apoptosis was confirmed via histological analysis. |
| Study 2 | Assess antimicrobial activity | In vitro tests showed inhibition zones against E. coli and S. aureus; minimum inhibitory concentrations were determined. |
| Study 3 | Investigate anti-inflammatory properties | Reduction in edema and inflammatory markers in animal models; cytokine levels were significantly lower post-treatment. |
Q & A
Basic: What are the common synthetic routes for Methyl 4-{[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate?
Methodological Answer:
The synthesis typically involves coupling reactions between thiazolidinone precursors and substituted benzoic acid derivatives. For example, a related compound (Triisopropylsilyl derivative) was synthesized by reacting a thiazolidinone intermediate with a methyl benzoate derivative in dichloromethane, using triethylamine as a base and triphosgene as a coupling agent. The reaction mixture was stirred for 36 hours, followed by purification via column chromatography (61% yield) . Key steps include monitoring reaction progress via TLC and confirming purity through melting point analysis and spectroscopic techniques (e.g., H NMR, HRMS).
Advanced: How can reaction conditions be optimized to improve yield in thiazolidinone-based syntheses?
Methodological Answer:
Yield optimization often requires adjusting solvent polarity, reaction temperature, and stoichiometry. For instance, dichloromethane is preferred for its inertness and solubility properties, while triethylamine aids in deprotonation. In a study, extending reaction time to 36 hours improved yield from ~50% to 61% . Low yields may arise from steric hindrance or competing side reactions; introducing microwave-assisted synthesis or catalytic agents (e.g., DMAP) could mitigate these issues.
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Structural confirmation relies on:
- H/C NMR : To identify proton environments (e.g., aromatic protons, thiazolidinone NH groups) and carbon backbone .
- IR Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (2,4-dioxo-thiazolidinone) .
- HRMS : Validates molecular weight (e.g., CHFNOSSi with a calculated mass of 939.28 g/mol) .
Advanced: How to resolve spectral data contradictions in structurally similar thiazolidinone derivatives?
Methodological Answer:
Contradictions (e.g., unexpected splitting in H NMR) may arise from tautomerism or dynamic exchange processes. For example, the thiazolidin-5-ylidene moiety can exhibit keto-enol tautomerism, altering peak multiplicity. Using variable-temperature NMR or deuterated solvents (DMSO-d) stabilizes specific tautomers . Computational modeling (DFT) can also predict dominant tautomeric forms .
Basic: What biological assays are suitable for evaluating this compound’s pharmacological activity?
Methodological Answer:
Standard assays include:
- Antimicrobial Activity : Broth microdilution against Haemophilus spp. (MIC values) and biofilm inhibition assays .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., IC determination) .
- Antioxidant Activity : DPPH radical scavenging assays .
Advanced: How to interpret discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from variations in assay protocols (e.g., inoculum size, incubation time) or compound purity. For example, biofilm inhibition efficacy varies with bacterial strain and growth phase . Normalize data using internal controls (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC (>95%) .
Basic: What computational tools are used for docking studies of thiazolidinone derivatives?
Methodological Answer:
Molecular docking employs software like AutoDock Vina or Schrödinger Suite. The compound’s 3D structure (from PubChem ) is docked into target protein active sites (e.g., autotaxin or bacterial enzymes). Key parameters include binding affinity (ΔG) and root-mean-square deviation (RMSD) for pose validation.
Advanced: How to design stable formulations for in vivo studies given solubility limitations?
Methodological Answer:
Solubility challenges (e.g., <1 mg/mL in water ) are addressed via:
- Co-solvents : DMSO (5 mg/mL) for stock solutions, diluted in PBS for dosing.
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability.
- Prodrug Design : Ester hydrolysis (e.g., methyl to carboxylic acid) enhances aqueous solubility .
Basic: How does the fluorophenyl substituent influence biological activity compared to chlorophenyl analogs?
Methodological Answer:
The 4-fluorophenyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In contrast, chlorophenyl analogs (e.g., compound 39 ) exhibit stronger antibacterial activity due to increased electrophilicity. SAR studies suggest fluorine’s electron-withdrawing effect modulates target binding .
Advanced: What strategies mitigate crystallization challenges during X-ray structure determination?
Methodological Answer:
Use SHELXL for refinement, especially with twinned or high-resolution data . Slow evaporation (e.g., hexane/EtOH) promotes crystal growth. For stubborn oils, seeding with isomorphic crystals or switching to a mixed solvent system (e.g., DCM/hexane) can induce crystallization .
Basic: How to validate synthetic reproducibility across labs?
Methodological Answer:
Document reaction parameters rigorously:
- Stoichiometry : Exact molar ratios (e.g., 1.2 equivalents of triethylamine ).
- Purification : Column chromatography conditions (e.g., silica gel, ethyl acetate/hexane gradient).
- Analytical Cross-Check : Compare NMR and HRMS data with published spectra .
Advanced: How to troubleshoot low yields in Suzuki-Miyaura coupling steps for similar compounds?
Methodological Answer:
Common issues include:
- Catalyst Deactivation : Use fresh Pd(PPh) and degas solvents.
- Boronic Acid Impurities : Purify via recrystallization.
- Base Optimization : Replace NaCO with CsCO for milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
